molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B1288635
CAS No.: 35220-24-7
M. Wt: 219.24 g/mol
InChI Key: RWHVYNZCSZKUSZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 35220-24-7) is a substituted imidazo[1,2-a]pyridine derivative with a molecular weight of 219.24 g/mol. Structurally, it features a methyl group at position 2 and an amino group at position 5 of the imidazo[1,2-a]pyridine core, along with an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of bioactive molecules targeting receptors or enzymes .

Key characteristics:

Properties

IUPAC Name

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVYNZCSZKUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611249
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35220-24-7
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Methods

General Synthetic Pathways

The synthesis of ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

  • Condensation Reaction : The primary method involves the condensation of 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate or similar reagents.

  • Hydrolysis : Subsequent hydrolysis of the resulting imidazo[1,2-a]pyridine intermediates can yield the final carboxylate product.

Specific Preparation Methods

Method A: Reflux Condensation
  • Reagents :

    • 2-Aminopyridine (0.01 mol)
    • Ethyl 2-chloroacetoacetate (0.011 mol)
    • Sodium bicarbonate (NaHCO₃) as a base
    • Solvent: 1,2-Dimethoxyethane
  • Procedure :

    • Mix the reagents in a round-bottom flask.
    • Heat the mixture at reflux for approximately 6 hours.
    • After cooling, extract the product using dichloromethane and purify via column chromatography.
  • Yield : Approximately 62% with a melting point of 66-68°C.

Method B: Microwave-Assisted Synthesis
  • Reagents :

    • 2-Aminopyridine (10 mmol)
    • Ethyl 2-bromoacetoacetate (10 mmol)
    • Solvent: Ethanol
  • Procedure :

    • Combine the reagents in a microwave reactor.
    • Heat under microwave irradiation for about 20 minutes.
    • Cool and pour into cold water to precipitate the product.
    • Collect and dry the solid.
  • Yield : Yields can reach up to 75% under optimized conditions.

Table 1: Summary of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Method A 2-Aminopyridine, Ethyl 2-chloroacetoacetate Reflux for 6 hours 62 Purified by column chromatography
Method B 2-Aminopyridine, Ethyl 2-bromoacetoacetate Microwave irradiation for 20 min Up to 75 Quick and efficient

Characterization of Product

The synthesized compound can be characterized using various spectroscopic techniques:

Table 2: Characterization Data

Technique Observations
$$^{1}H$$ NMR δ ppm: 9.29 (d), 7.59 (d), 4.41 (q), etc.
$$^{13}C$$ NMR δ ppm: 161.7, 152.0, etc.
MS m/z: [M+H]+ = 205
IR Peaks at cm$$^{-1}$$: 3410, 2999, etc.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases or as a modulator of GABA receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight Key Properties Applications References
This compound (35220-24-7) 2-Me, 5-NH₂ 219.24 - Amino group enhances solubility and H-bonding.
- Limited commercial availability.
Drug discovery (receptor agonists)
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (943112-78-5) 6-Cl 238.67 - Chlorine increases lipophilicity.
- mp: Not reported.
Intermediate for antimycobacterial agents
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (2549-19-1) 2-Me, 5-Me 218.25 - Methyl groups improve metabolic stability.
- mp: ~164–167°C (analog 7e).
Antibacterial and antifungal research
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (N/A) 5-Me 204.23 - Reacts with NCS to form chlorinated derivatives (83% yield).
- IR: 1709 cm⁻¹ (C=O stretch).
Synthesis of halogenated intermediates
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (N/A) 2-(4-Cl-Ph) 314.76 - Aryl group enhances π-π stacking.
- HRMS: [M+H]⁺ 307.03033.
Constitutive androstane receptor agonists

Key Comparative Insights

Substituent Effects on Reactivity: The 5-amino group in the target compound increases nucleophilicity, facilitating electrophilic substitutions or hydrogen bonding in biological systems. In contrast, chloro (e.g., 943112-78-5) or methyl (e.g., 2549-19-1) substituents enhance lipophilicity and stability, respectively . Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide (NCS) to yield chlorinated products, whereas the amino group in the target compound may direct reactivity toward diazotization or acylation .

Physicochemical Properties :

  • Melting Points : Derivatives with bulkier substituents (e.g., 7e: 164–167°C) exhibit higher melting points compared to simpler analogs, though data for the target compound are unavailable .
  • IR Spectroscopy : Carboxylate esters show characteristic C=O stretches near 1700 cm⁻¹ (e.g., 1703 cm⁻¹ for 7d), consistent across analogs .

Biological Activity: Amino-Substituted Derivatives: The 5-amino group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to halogenated analogs like 6-chloro derivatives, which are often intermediates . Aryl-Substituted Analogs: Ethyl 2-(4-chlorophenyl) derivatives demonstrate potent activity as receptor agonists, highlighting the role of aromatic substituents in target engagement .

Market and Availability :

  • The target compound faces supply chain challenges, while chloro- and methyl-substituted analogs (e.g., 330858-13-4) are widely used as intermediates in pharmaceutical synthesis .

Biological Activity

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound belongs to the imidazo[1,2-A]pyridine family, which is known for exhibiting significant pharmacological properties. This compound has been investigated for its potential use in treating various diseases, particularly those caused by multidrug-resistant pathogens.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cyclin-dependent Kinases (CDKs) : The compound has shown the ability to inhibit CDKs, leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where controlling cell proliferation is crucial.
  • Calcium Channels and GABA A Receptors : It interacts with calcium channels and GABA A receptors, influencing neuronal excitability and neurotransmission.

Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-A]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibits promising MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains, indicating potent antimicrobial activity .

Anticancer Potential

The compound's ability to inhibit CDKs suggests its potential as an anticancer agent. Research indicates that it can suppress tumor cell growth through:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound can induce G1 phase arrest in cancer cells, thereby preventing their proliferation .

Study on Antimicrobial Efficacy

A high-throughput screening (HTS) approach identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors of M. tuberculosis. Notably, compounds with structural modifications showed improved activity against MDR strains:

CompoundMIC (μM)Activity
Compound A≤0.03Highly effective against MDR-TB
Compound B0.006Superior activity compared to existing drugs

This study emphasizes the importance of structural optimization in enhancing the efficacy of imidazo[1,2-A]pyridine derivatives against resistant strains .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various human cell lines:

Cell LineIC50 (μM)Remarks
VERO>10Low cytotoxicity
HeLa>10Low cytotoxicity
HepG2>10Low cytotoxicity

These results indicate a favorable safety profile for the compound in therapeutic applications, as it exhibited minimal toxicity at effective concentrations .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via condensation reactions. For example, reacting 2-aminopyridine derivatives with ethyl esters (e.g., ethyl 3-oxopropanoate) in acetonitrile, often using CBr₄ as a catalyst. Reflux conditions (6–12 hours) and ethanol as a solvent are common. Post-reaction purification involves partitioning between ether-water, followed by crystallization . Yield optimization may require adjusting stoichiometry (e.g., 2-aminopyridine in 3:1 molar excess) and monitoring reaction progression via TLC .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality. For example, characteristic peaks for the ethyl group appear at δ ~1.43 ppm (triplet, CH₃) and δ ~4.42 ppm (quartet, CH₂) in CDCl₃ .
  • IR spectroscopy : Detects carbonyl stretches (C=O) at ~1703 cm⁻¹ and amine N-H stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₃O₂: 220.1086) .

Q. How are common synthetic impurities identified and resolved?

Impurities like unreacted starting materials or regioisomers are detected via HPLC or GC-MS. For example, ethyl ester hydrolysis products (carboxylic acids) may form under prolonged reflux. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • COSY/NOESY experiments : To confirm spatial correlations between protons and resolve overlapping signals .
  • Deuterated solvent screening : DMSO-d₆ may shift peaks compared to CDCl₃ due to hydrogen bonding .

Q. What challenges arise in X-ray crystallography for structural confirmation?

Challenges include:

  • Crystal quality : Slow evaporation from ethanol/water mixtures improves crystal lattice formation.
  • Data refinement : SHELXL software is used for small-molecule refinement, but twinning or disorder (e.g., ethyl group rotation) may require constraints or twin-law corrections .

Q. How are DFT studies applied to predict electronic properties?

Computational methods (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational spectra. Discrepancies between experimental and theoretical IR/NMR data may indicate solvation effects or conformational flexibility, necessitating implicit solvent models (e.g., PCM) .

Q. What strategies optimize regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Directing groups : The 5-amino group directs electrophilic substitution to the 6-position.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) at the 2-methyl position require Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

  • Derivatization : Introducing substituents (e.g., trifluoromethyl, pyridinyl) at the 5-amino or 2-methyl positions.
  • Biological assays : Testing inhibition of kinases (e.g., PI3Kα) or antimicrobial activity via MIC assays. For example, HS-173 (a derivative) showed IC₅₀ values <100 nM in cancer cell lines .

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